molecular formula C7H13NO3 B12872628 (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12872628
M. Wt: 159.18 g/mol
InChI Key: DNFNIHHMOVZOCZ-LURJTMIESA-N
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Description

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the hydroxymethyl group and the ester functionality at specific positions in the molecule contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-3-hydroxymethylpyrrolidine with methyl chloroformate under basic conditions to form the ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Boc-3-(Hydroxymethyl)pyrrolidine
  • (S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • Pyrrolidinone derivatives

Uniqueness

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h6,9H,2-5H2,1H3/t6-/m0/s1

InChI Key

DNFNIHHMOVZOCZ-LURJTMIESA-N

Isomeric SMILES

COC(=O)N1CC[C@@H](C1)CO

Canonical SMILES

COC(=O)N1CCC(C1)CO

Origin of Product

United States

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